Bienvenue dans la boutique en ligne BenchChem!

NU9056

Epigenetics Cancer Biology Drug Discovery

NU9056 (1,2-bis(isothiazol-5-yl)disulfane, CAS 1450644-28-6) is a cell-permeable, disulfane-based small molecule that selectively inhibits the lysine acetyltransferase KAT5 (also known as Tip60). It was identified via high-throughput screening and subsequent structure-activity relationship studies, demonstrating an in vitro IC₅₀ of ≤2 µM against recombinant KAT5/Tip60.

Molecular Formula C6H4N2S4
Molecular Weight 232.4 g/mol
Cat. No. B591426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU9056
Synonyms5-(1,2-Thiazol-5-yldisulfanyl)-1,2-thiazole
Molecular FormulaC6H4N2S4
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)SSC2=CC=NS2
InChIInChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H
InChIKeyMLRAMCAHIWHWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NU9056: Selective KAT5/Tip60 Histone Acetyltransferase Inhibitor for Prostate Cancer and Epigenetics Research


NU9056 (1,2-bis(isothiazol-5-yl)disulfane, CAS 1450644-28-6) is a cell-permeable, disulfane-based small molecule that selectively inhibits the lysine acetyltransferase KAT5 (also known as Tip60) [1]. It was identified via high-throughput screening and subsequent structure-activity relationship studies, demonstrating an in vitro IC₅₀ of ≤2 µM against recombinant KAT5/Tip60 . NU9056 reduces histone acetylation (e.g., H4K16, H3K14) and blocks DNA damage response pathways in prostate cancer cells [1]. It exhibits antiproliferative activity across a panel of prostate cancer cell lines and induces apoptosis through caspase-3 and caspase-9 activation [1].

Why NU9056 Cannot Be Substituted by Other KAT5/Tip60 Inhibitors: Key Selectivity and Cellular Activity Differences


Generic substitution among KAT5/Tip60 inhibitors is scientifically inadvisable because the compound class displays wide divergence in potency, isoform selectivity, and cellular pharmacodynamics. For instance, the widely used inhibitor MG149 exhibits a Tip60 IC₅₀ of 74 µM and near-equipotent activity against MOF (IC₅₀ = 47 µM), whereas NU9056 inhibits KAT5/Tip60 with an IC₅₀ ≤2 µM and shows >16-fold selectivity over p300, PCAF, and GCN5 . Similarly, the investigational inhibitor TH1834 requires high micromolar concentrations (≥200 µM) to inhibit Tip60 in vitro and in cells, limiting its translational relevance [1]. Pentamidine, an antiprotozoal agent with off-target KAT5 inhibition, lacks target specificity and carries extensive polypharmacology [2]. These quantitative disparities in potency and selectivity mean that substituting NU9056 with a different Tip60 inhibitor will not recapitulate the same target engagement profile or downstream cellular effects, potentially compromising experimental reproducibility and data interpretation. The following evidence guide details the specific, measurable advantages that support NU9056 as a preferred reagent for KAT5/Tip60-targeted research.

NU9056 Product-Specific Quantitative Evidence Guide: Head-to-Head Selectivity, Antiproliferative, and Functional Data


Enzymatic Potency: NU9056 Demonstrates a 37-Fold Lower IC₅₀ Against KAT5/Tip60 Compared to MG149

In cell-free recombinant enzyme assays, NU9056 inhibits KAT5/Tip60 with an IC₅₀ of ≤2 µM, whereas the commonly used alternative inhibitor MG149 shows a significantly higher IC₅₀ of 74 µM against the same target [1]. This translates to a 37-fold difference in biochemical potency.

Epigenetics Cancer Biology Drug Discovery

Selectivity Profile: NU9056 Exhibits >16-Fold Selectivity for KAT5/Tip60 Over Other HATs, Outperforming Less Discriminating Inhibitors

NU9056 was profiled against a panel of recombinant histone acetyltransferases (HATs) including p300, PCAF, and GCN5. It displays IC₅₀ values of 60 µM (p300), 36 µM (PCAF), and >100 µM (GCN5), yielding selectivity ratios of 16.5-fold, 29-fold, and >50-fold for KAT5/Tip60 over PCAF, p300, and GCN5, respectively [1]. In contrast, MG149 exhibits only 2.7-fold and >2.7-fold selectivity over PCAF and p300 (IC₅₀ >200 µM) and has nearly equipotent activity against MOF (IC₅₀ = 47 µM) .

Chemical Biology Target Engagement Epigenetics

Antiproliferative Activity: NU9056 Inhibits Prostate Cancer Cell Growth at Lower GI₅₀ Values Than MG149

In LNCaP prostate cancer cells, NU9056 achieves 50% growth inhibition (GI₅₀) at 24 µM, while MG149 requires significantly higher concentrations to exert comparable effects (specific GI₅₀ data not reported, but functional studies indicate activity only at ≥100 µM in related cellular contexts) [1]. NU9056 also inhibits PC3 (GI₅₀ = 27 µM), CWR22Rv1 (GI₅₀ = 7.5 µM), and LNCaP-CdxR (GI₅₀ = 12 µM) prostate cancer cell lines .

Oncology Prostate Cancer Cellular Assays

Apoptosis Induction: NU9056 Activates Caspase-3 and -9 in a Concentration- and Time-Dependent Manner

Treatment of LNCaP prostate cancer cells with NU9056 (17-36 µM, 24-96 hours) resulted in concentration- and time-dependent activation of caspase-3 and caspase-9, key executioner and initiator caspases of the intrinsic apoptotic pathway [1]. This apoptotic response was accompanied by reduced colony formation in clonogenic assays (24 µM, 24-hour treatment) . In contrast, MG149-induced apoptosis has been less well-characterized and appears to require higher concentrations (≥100 µM) to trigger comparable caspase activation .

Apoptosis Cell Death Mechanism of Action

In Vivo Efficacy: NU9056 Suppresses Anaplastic Thyroid Carcinoma Growth in Mouse Xenograft Models

In a mouse xenograft model of anaplastic thyroid carcinoma (ATC), daily intraperitoneal administration of NU9056 (10 mg/kg) for 21 days significantly reduced tumor volume compared to vehicle control [1]. The treated group showed a 58% reduction in mean tumor weight at the study endpoint (p<0.01) [2]. This in vivo antitumor activity was accompanied by decreased Ki-67 proliferation index and increased TUNEL-positive apoptotic cells within the tumors [1]. No significant body weight loss or overt toxicity was observed in NU9056-treated mice [1]. In contrast, in vivo data for MG149 and TH1834 are sparse or show limited efficacy at tolerated doses [3].

In Vivo Pharmacology Thyroid Cancer Preclinical Models

Recommended Applications for NU9056 in Academic, Biotech, and Pharmaceutical Research


Elucidating KAT5/Tip60-Specific Functions in Prostate Cancer Cell Lines

Use NU9056 at 2-24 µM to probe the role of Tip60-mediated histone acetylation (H4K16, H3K14, H4K8) and its impact on androgen receptor signaling, DNA damage repair, and apoptosis in LNCaP, PC3, CWR22Rv1, and LNCaP-CdxR prostate cancer models [1]. The high selectivity profile ensures that observed phenotypes are primarily due to KAT5/Tip60 inhibition rather than off-target HAT effects .

Investigating the KAT5/c-Myc/miR-202 Axis in Anaplastic Thyroid Carcinoma

Treat ATC cell lines (e.g., 8505C, CAL-62) with NU9056 (5-20 µM) to examine c-Myc protein destabilization, miR-202 downregulation, and subsequent suppression of proliferation, migration, and invasion [2]. Validate in vivo findings using 10 mg/kg daily IP dosing in ATC xenograft models [2].

Evaluating KAT5/Tip60 as a Therapeutic Target in Neuroinflammation and Sepsis-Associated Encephalopathy

Employ NU9056 (10-40 µM in vitro; 10-20 mg/kg IP in vivo) to assess NLRP3 inflammasome inhibition, microglial activation, and blood-brain barrier integrity in LPS-challenged mice or primary microglial cultures [3]. The compound's favorable in vivo tolerability enables repeated dosing over 7-21 day studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU9056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.